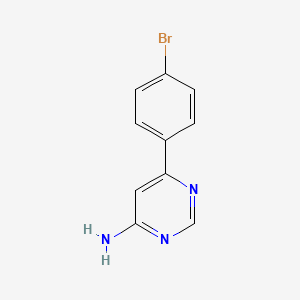

6-(4-Bromophenyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGRTDGYJBJLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249411-11-7 | |

| Record name | 6-(4-bromophenyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrimidine Scaffolds in Medicinal Chemistry and Materials Science

The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of modern chemistry. gsconlinepress.com Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are fundamental components of DNA and RNA. gsconlinepress.comresearchgate.net This biological ubiquity has made pyrimidine and its derivatives a fertile ground for medicinal chemistry research. gsconlinepress.com

Scientists have successfully leveraged the pyrimidine scaffold to develop a wide array of therapeutic agents with diverse pharmacological activities. researchgate.netnih.gov These include anticancer, antimicrobial, anti-inflammatory, and antiviral drugs. gsconlinepress.comnih.gov The structural versatility of the pyrimidine nucleus allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity. nih.gov

Beyond the realm of medicine, pyrimidine derivatives have also found applications in materials science. researchgate.net For instance, certain pyrimidine-based compounds have been utilized as fluorescent detectors for metal ions, while others exhibit electrogenerated chemiluminescent properties suitable for organic light-emitting diodes (OLEDs). researchgate.net The inherent electronic characteristics of the pyrimidine ring, coupled with the potential for creating extended π-conjugated systems, make it a valuable building block for novel functional materials. researchgate.net

Overview of Halogenated Pyrimidine Derivatives in Academic Inquiry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—to the pyrimidine (B1678525) scaffold is a key strategy in chemical synthesis to modulate the physicochemical properties of the resulting molecules. rsc.org Halogenation can significantly alter a compound's geometry, polarizability, and electron affinity. rsc.org This ability to fine-tune molecular properties has profound implications for both medicinal chemistry and materials science.

In the context of medicinal chemistry, halogenated pyrimidines are found in a significant percentage of pharmaceutical drugs. rsc.org The presence of a halogen can enhance a drug's binding affinity to its biological target, improve its metabolic stability, and increase its cell membrane permeability. For example, the replacement of thymine (B56734) with a halogenated pyrimidine in DNA can heighten its sensitivity to radiation, a principle utilized in cancer radiotherapy with drugs like bromodeoxyuridine and 5-fluorouracil. rsc.orgmdpi.com

In materials science, the incorporation of halogens into pyrimidine structures is a valuable tool for controlling intermolecular interactions and self-assembly processes. The strength of the halogen bond can be modulated by selecting different halogens, offering a way to engineer the architecture of molecular crystals and other advanced materials. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 6 4 Bromophenyl Pyrimidin 4 Amine and Its Analogues

Models of Inflammatory Arthritis

In rodent models of rheumatoid arthritis, such as collagen-induced arthritis (CIA), orally administered analogues of 6-(4-Bromophenyl)pyrimidin-4-amine have demonstrated significant efficacy in reducing disease severity. Key parameters measured include paw swelling, joint damage, and inflammatory markers.

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |

| Murine CIA | Oral, once daily | Reduction in paw swelling | Significant reduction compared to vehicle |

| Rat CIA | Oral, once daily | Inhibition of joint destruction | Histological improvement observed |

This table summarizes the typical in vivo efficacy observed for IRAK4 inhibitors with a similar chemical scaffold to this compound.

Computational and Theoretical Investigations of 6 4 Bromophenyl Pyrimidin 4 Amine Scaffolds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and analyze the properties of molecules, including 6-(4-bromophenyl)pyrimidin-4-amine.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), are employed to determine their optimized geometries. uni-muenchen.denih.gov This process is crucial as the geometric parameters, such as bond lengths and angles, directly influence the molecule's electronic properties and reactivity.

For instance, in a study of a related compound, 4-(4-bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine, the dihedral angles between the benzene (B151609) rings and the pyrimidine (B1678525) ring were found to be 8.98°. researchgate.net Such structural details are vital for understanding how the molecule will interact with biological targets. The optimization process corrects initial structural models, which may be based on less accurate methods or experimental data with inherent limitations, to provide a more realistic representation of the molecule's conformation. chemrxiv.org

Reactivity Descriptors and Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netnih.govnih.gov

DFT calculations are used to determine the energies of these orbitals and other reactivity descriptors. For pyrazole (B372694) derivatives, which share structural similarities with pyrimidines, HOMO values typically range from -7.67 to -5.60 eV, and LUMO values from -1.80 to -4.25 eV. researchgate.net These calculations provide insights into how a molecule like this compound might participate in chemical reactions. For example, a low HOMO-LUMO gap suggests that the molecule can be easily excited, which is relevant for its potential biological activity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| Chemical Potential (μ) | Tendency of electrons to escape from a system | Influences charge transfer processes |

| Global Hardness (η) | Resistance to change in electron distribution | A measure of molecular stability |

| Electrophilicity Index (ω) | Propensity to accept electrons | Predicts electrophilic nature |

These descriptors, derived from DFT calculations, are essential for building quantitative structure-activity relationships (QSAR) and for understanding the electronic basis of a molecule's function. researchgate.netthaiscience.info

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.netresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents positive potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net For molecules containing nitrogen atoms, like pyrimidines, the MEP can identify which nitrogen is more likely to act as a proton acceptor. uni-muenchen.de In studies of related pyrimidine derivatives, MEP analysis has been used to pinpoint the most reactive sites for intermolecular interactions. scirp.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound and for studying their interactions with other molecules, such as proteins or DNA. nih.gov

By simulating the molecule's behavior in a given environment (e.g., in water), MD can reveal the different shapes (conformations) the molecule can adopt and the relative stability of these conformations. This is crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the molecule's conformation. Advanced techniques like hybrid simulations can enhance the sampling of conformational space, providing a more comprehensive picture of the molecule's flexibility and dynamics. nih.gov

Quantum Chemical Characterization of Specific Intermolecular Interactions (e.g., Hydrogen Bonding Sites)

Quantum chemical methods, particularly DFT, are employed to characterize specific intermolecular interactions, with a strong focus on hydrogen bonds. Hydrogen bonds play a critical role in the structure and function of biological macromolecules and in the binding of ligands to their receptors.

For pyrimidine derivatives, identifying the primary hydrogen bonding sites is essential for predicting their binding modes. scirp.orgresearchgate.net Theoretical studies on similar compounds have shown that the nitrogen atoms within the pyrimidine ring are major sites for hydrogen bond formation. scirp.orgresearchgate.net By using a probe molecule, such as hydrogen fluoride, researchers can computationally assess the strength and geometry of potential hydrogen bonds. scirp.orgresearchgate.net These calculations can determine which nitrogen atom is the more favorable hydrogen bond acceptor, providing crucial information for drug design. scirp.orgresearchgate.net The analysis of these interactions often involves examining geometric parameters like bond lengths and angles, as well as the energetic parameters of the complexation reaction. scirp.orgfinechem-mirea.ru

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.govijpsjournal.comnih.gov These methods are widely used in drug discovery to identify promising lead compounds from large virtual libraries.

Molecular docking simulations place the ligand into the binding site of the target protein and score the different binding poses based on a scoring function that estimates the binding energy. amazonaws.com For derivatives of this compound, docking studies can predict how these compounds might interact with specific therapeutic targets, such as kinases or other enzymes implicated in disease. nih.govenamine.netd-nb.info The results of these studies can guide the synthesis of new derivatives with improved binding affinities and selectivity. nih.govmdpi.com For example, docking studies have been used to evaluate the potential of pyrimidine derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology. nih.govenamine.net

Prediction of Ligand-Target Interactions in Biological Systems

A cornerstone of computational chemistry in drug discovery is the prediction of how a ligand, such as a derivative of this compound, will interact with a biological target, typically a protein. irphouse.comresearchgate.net The primary tool for this prediction is molecular docking. nih.govamazonaws.com This process involves simulating the binding of the ligand to a protein's active site to predict the preferred orientation and interaction patterns.

The this compound scaffold possesses key structural features that guide its interactions. The pyrimidine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the exocyclic amine group can serve as a hydrogen bond donor. These are critical for anchoring the molecule within a protein's binding site. For instance, in studies of similar pyrimidine derivatives, the aminopyrimidine core has been shown to form crucial hydrogen bonds with hinge residues in the active sites of kinases, such as Cys-92 and Glu-90 in Polo-like kinase 4 (PLK4). nih.govmdpi.com

The 4-bromophenyl group contributes to the interaction profile primarily through hydrophobic and van der Waals interactions. Depending on the topology of the binding pocket, this group can fit into hydrophobic sub-pockets, displacing water molecules and contributing favorably to the binding energy. In some cases, the bromine atom can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the ligand-protein complex. Docking studies on related phenyl-substituted pyrimidines have highlighted the importance of interactions between the phenyl ring and hydrophobic residues like VAL, LYS, and ILE. nih.gov

Computational studies can map out these potential interactions, providing a detailed, atom-level understanding of the binding hypothesis. This allows researchers to prioritize compounds for synthesis and biological testing based on their predicted ability to engage with a specific target. irphouse.com

Analysis of Binding Affinity and Orientations within Protein Binding Pockets

Beyond simply identifying potential interactions, molecular docking provides quantitative and qualitative assessments of the binding event. nih.gov The process generates multiple possible binding poses (orientations) of the ligand within the protein's active site and calculates a "docking score" or binding energy for each. nih.govamazonaws.com This score, typically expressed in kcal/mol, estimates the binding affinity, with lower (more negative) values indicating a more stable and potentially more potent interaction. nih.gov

For the this compound scaffold, computational analysis would focus on identifying the most energetically favorable binding mode. This involves evaluating how the molecule orients itself to maximize key interactions. For example, the optimal pose would likely place the aminopyrimidine core in a position to form hydrogen bonds with the protein's backbone or key side-chain residues, a common binding motif for kinase inhibitors. nih.gov The 4-bromophenyl moiety would simultaneously be positioned within a corresponding hydrophobic pocket.

The analysis of binding orientations also reveals the spatial arrangement of the ligand relative to the protein's functional components. This is crucial for understanding whether the ligand will act as an inhibitor or an agonist. By occupying the active site, the ligand can block the binding of the natural substrate, thereby inhibiting the protein's function. The precise orientation determines the effectiveness of this blockade. Advanced techniques like molecular dynamics (MD) simulations can further refine these static docking poses, providing insight into the flexibility of both the ligand and the protein and the stability of their interactions over time.

Development of Structure-Property Relationship (SPR) Models through Computational Approaches

Structure-Property Relationship (SPR) models, including the more specific Quantitative Structure-Activity Relationship (QSAR) models, are mathematical formalisms that correlate the chemical structure of a compound with its physicochemical properties or biological activity. nih.govmdpi.com These computational models are powerful tools for optimizing lead compounds. nih.gov The fundamental principle is that the properties of a chemical are a function of its molecular structure.

The development of an SPR model for this compound derivatives involves several key steps: nih.govmdpi.com

Data Set Preparation: A series of analogue compounds based on the this compound scaffold is assembled, along with their experimentally measured properties (e.g., inhibitory concentration, solubility, metabolic stability).

Descriptor Calculation: For each molecule in the series, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., partial charges, dipole moment), and hydrophobicity (e.g., LogP).

Model Generation: Using statistical methods or machine learning algorithms (e.g., multiple linear regression, partial least squares, artificial neural networks), a mathematical equation is generated that links the calculated descriptors to the observed property. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted to the training data.

Once a validated SPR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized derivatives of this compound. This allows computational chemists to screen virtual libraries of compounds and prioritize those with the most promising predicted profiles for synthesis, thereby saving significant time and resources. nih.gov These models provide invaluable insights into which structural modifications are likely to enhance desired properties and reduce undesirable ones.

Mentioned Compounds

Chemical Reactivity and Transformation Pathways of 6 4 Bromophenyl Pyrimidin 4 Amine Core

Nucleophilic Substitution Reactions Involving the Bromine Atom or Pyrimidine (B1678525) Ring

The 6-(4-bromophenyl)pyrimidin-4-amine scaffold presents two primary sites for nucleophilic attack: the carbon atom attached to the bromine on the phenyl ring and the electrophilic centers within the pyrimidine ring. The bromine atom, being a good leaving group, can be displaced by various nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups at this position.

Similarly, the pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic substitution, although this typically requires activation, such as the presence of a good leaving group on the ring itself. In the case of this compound, direct nucleophilic substitution on the pyrimidine ring is less common without prior modification. However, related pyrimidine systems demonstrate that such reactions are feasible. For instance, the synthesis of pyrimidine derivatives often involves the displacement of chloro or other halo groups from the pyrimidine core. mdpi.com

Tertiary amines have been observed to act as nucleophiles in substitution reactions with halogenated pyrimidines, sometimes leading to unexpected byproducts. mdpi.com The lone pair of electrons on the nitrogen of an amine can attack an electrophilic carbon on the pyrimidine ring, displacing a halide. chemguide.co.uk This reactivity highlights the potential for the amine group in one molecule to react with the pyrimidine ring of another under certain conditions.

Below is a table summarizing potential nucleophilic substitution reactions for the this compound core:

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Biaryl or vinyl-substituted pyrimidine |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | N-aryl or N-heteroaryl substituted derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted pyrimidines |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, KCN), Pd catalyst | Cyano-substituted derivatives |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates) on an activated pyrimidine ring | Ether or thioether-substituted pyrimidines |

Oxidation Reactions of the Amine or Pyrimidine Nitrogen Atoms

The nitrogen atoms within the this compound molecule, both in the primary amine and the pyrimidine ring, are susceptible to oxidation. The primary amine group can be oxidized to various functional groups, including nitroso, nitro, or hydroxylamine (B1172632) derivatives, depending on the oxidizing agent and reaction conditions.

The nitrogen atoms of the pyrimidine ring can also undergo oxidation to form N-oxides. This transformation can alter the electronic properties of the pyrimidine ring, potentially influencing its reactivity in subsequent reactions. For instance, N-oxidation can activate the ring towards nucleophilic attack. While specific studies on the oxidation of this compound are not prevalent, the general reactivity of aminopyrimidines suggests these pathways are chemically feasible.

The following table outlines possible oxidation reactions:

| Reaction Site | Oxidizing Agent | Potential Product |

| Primary Amine | Peroxy acids (e.g., m-CPBA) | Hydroxylamine or Nitro derivative |

| Primary Amine | Dimethyldioxirane (DMDO) | Nitroso derivative |

| Pyrimidine Nitrogen | Peroxy acids (e.g., m-CPBA), H₂O₂ | Pyrimidine N-oxide |

Reduction Reactions of the Pyrimidine Ring

Reduction of the pyrimidine ring in this compound can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. These reactions typically involve catalytic hydrogenation or the use of chemical reducing agents. The reduction of the aromatic pyrimidine system disrupts its aromaticity, leading to a more flexible, three-dimensional structure.

The specific conditions of the reduction will determine the extent of saturation. For example, milder reducing agents might selectively reduce one of the double bonds in the ring, while more potent conditions could lead to complete saturation. The synthesis of dihydropyrimidin-4-one derivatives from pyrimidines has been documented, indicating the feasibility of reducing the pyrimidine core. nih.gov

Potential reduction reactions are summarized in the table below:

| Reducing Agent | Reaction Conditions | Product Type |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | High pressure, elevated temperature | Dihydropyrimidine or Tetrahydropyrimidine |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol) | Dihydropyrimidine |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., THF) | Potential for over-reduction or side reactions |

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Moiety

The bromophenyl portion of this compound is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The directing effects of the substituents on the phenyl ring—the bromine atom and the pyrimidin-4-amine group—will govern the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com

The table below outlines potential electrophilic aromatic substitution reactions on the bromophenyl ring:

| Reaction Type | Reagents | Major Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | Ortho to bromine |

| Bromination | Br₂, FeBr₃ | Ortho to bromine |

| Chlorination | Cl₂, AlCl₃ | Ortho to bromine |

| Sulfonation | Fuming H₂SO₄ | Ortho to bromine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho to bromine |

Excluding Clinical Human Trial Data, Dosage Information, Safety/adverse Effect Profiles

Anticancer and Antiproliferative Activity Research

The anticancer and antiproliferative properties of 6-(4-Bromophenyl)pyrimidin-4-amine and its analogs are a primary focus of research. The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the development of anticancer drugs. ekb.eg

Inhibition of Specific Cancer Cell Lines (e.g., MDA-MB-231, HCT116)

Derivatives of this compound have shown significant inhibitory activity against various cancer cell lines. Specifically, compounds with a pyrimidine core have been tested against human colorectal carcinoma (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. researchgate.netresearchgate.net For example, a series of novel N2-acryloylhydrazides demonstrated cytotoxicity against both HCT116 and MDA-MB-231 cells at concentrations of 10 µM and 100 µM. researchgate.net Similarly, novel thieno[2,3-b]pyridines, which are structurally related to pyrimidines, have also shown anti-proliferative activity against these cell lines. researchgate.net The inhibitory effects are often quantified by measuring the percentage of cell growth inhibition or through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. ekb.eg

Table 1: Anticancer Activity Data

Investigation of Enzyme and Kinase Inhibition (e.g., ULK1, CDK-8, Receptor Tyrosine Kinases (RTK), EGFR)

The mechanism of anticancer action for many pyrimidine derivatives involves the inhibition of key enzymes and kinases that are crucial for cancer cell survival and proliferation. Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are important targets. nih.gov Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines have been identified as potent inhibitors of the EGFR tyrosine kinase function. nih.gov The inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, is another mechanism by which pyrazole (B372694) and pyridine (B92270) derivatives exert their anticancer effects. nih.gov

Furthermore, the inhibition of Unc-51 Like Autophagy Activating Kinase 1 (ULK1) is a key target for blocking autophagy, a process that cancer cells can exploit to survive. nih.gov Small molecule inhibitors of ULK1 have been shown to effectively block autophagy in cancer cells. nih.gov

Modulation of Cellular Processes such as Apoptosis and Autophagy Induction

In addition to kinase inhibition, this compound derivatives can induce cell death through the modulation of cellular processes like apoptosis and autophagy. Some compounds have been shown to induce apoptosis, characterized by morphological changes such as cell rounding and membrane blebbing. nih.gov The induction of autophagy, a cellular degradation process, can also be a mechanism of cell death. nih.govmdpi.com Studies have shown that certain compounds can lead to the formation of acidic vesicular organelles, a hallmark of autophagy. nih.gov The interplay between apoptosis and autophagy is complex, with some compounds capable of inducing both processes. mdpi.com For instance, treatment with certain anticancer agents has been shown to upregulate the expression of pro-apoptotic proteins like p53 and downregulate anti-apoptotic proteins. nih.gov

Antimicrobial Activity Studies

Beyond its anticancer potential, the pyrimidine scaffold is also explored for its antimicrobial properties.

Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., V. cholerae, S. aureus, K. pneumoniae, P. aeruginosa)

Derivatives of pyrimidine have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Strains such as Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) are common targets in these studies. nih.govnih.gov The antimicrobial efficacy is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Some pyrimidine derivatives have demonstrated moderate to good antimicrobial activity. nih.gov For example, N-(4-bromophenyl)furan-2-carboxamide, a related structure, was found to be effective against drug-resistant bacteria including K. pneumoniae and S. aureus. mdpi.com The development of new antibiotics is crucial due to the rise of multidrug-resistant bacteria. mdpi.comfrontiersin.org

Table 2: Antimicrobial Activity Data

Assessment of Antifungal Efficacy Against Various Fungal Species

The pyrimidine scaffold, a core component of this compound, is recognized for its potential in developing new antifungal agents. mdpi.com Research has explored the efficacy of pyrimidine derivatives against a variety of pathogenic fungi.

Key Fungal Species Targeted:

Aspergillus flavus : Studies have shown that certain pyrimidine compounds exhibit strong activity against A. flavus, a common mold that can cause aspergillosis, particularly in immunocompromised individuals. mdpi.comasianpubs.org

Mucor and Rhizopus : These genera belong to the order Mucorales, which are responsible for the aggressive and often fatal infection known as mucormycosis. researchgate.netmdpi.com The incidence of mucormycosis has been on the rise, highlighting the urgent need for effective antifungal treatments. mdpi.comnih.gov While some existing antifungals like amphotericin B show activity, resistance is a growing concern. nih.govnih.gov Research into novel compounds, including pyrimidine derivatives, is crucial in addressing this challenge. mdpi.com Rhizopus species are the most frequent cause of mucormycosis, followed by Mucor species. researchgate.netmdpi.com

Candida albicans : A common cause of candidiasis, this yeast can lead to both superficial and systemic infections. Some synthesized flavone (B191248) derivatives, however, were found to be inactive against C. albicans. asianpubs.org

The development of pyrimidine-based antifungal agents offers a promising avenue for addressing the challenges posed by resistant and emerging fungal pathogens.

Antiviral and Anti-HIV Activity Research

The pyrimidine nucleus is a fundamental component in a variety of compounds that have been investigated for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov The versatility of the pyrimidine scaffold allows for structural modifications that can lead to potent antiviral agents. nih.govmdpi.com

Research into pyrimidine derivatives has led to the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs effective against HIV. nih.gov For instance, a series of novel diarylpyrimidines (DAPYs) demonstrated excellent activity against wild-type HIV-1, with some compounds showing efficacy in the nanomolar range. nih.gov Specifically, one 2-bromophenyl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazone derivative exhibited potent anti-HIV-1 activity with an EC₅₀ of 1.7 nM. nih.gov Another methyl phenyl analogue showed broad-spectrum activity against wild-type HIV-1 and a resistant strain. nih.gov

Furthermore, studies on 2,4(1H,3H)-pyrimidinedione derivatives have identified compounds with high potency against both HIV-1 and HIV-2. nih.gov These compounds have shown a dual mechanism of action, inhibiting both virus entry and reverse transcriptase. nih.gov The potential for combination therapy with other anti-HIV agents is a significant advantage, with studies showing additive to synergistic interactions and no evidence of antagonistic effects. nih.gov

Enzyme Inhibitory Profile Analysis

The inhibitory activity of this compound and related pyrimidine derivatives has been evaluated against several key enzymes, demonstrating their potential as therapeutic agents for a variety of conditions.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Inhibitors of AChE and BChE are crucial in the management of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govnih.gov Research on uracil (B121893) derivatives, which share the pyrimidine core, has shown that these compounds can act as mixed-type inhibitors for both AChE and BuChE. nih.gov For example, certain uracil derivatives exhibited IC₅₀ values ranging from 0.088 to 0.388 µM for AChE and 0.137 to 0.544 µM for BuChE. nih.gov Khellactone coumarins, which also contain a pyrimidine-like structure, have also been identified as selective inhibitors of AChE and BChE. nih.gov

Adenosine (B11128) Kinase (AK) Inhibition: Adenosine kinase is a key enzyme in regulating the levels of adenosine, a nucleoside with protective functions in the body. nih.gov Inhibition of AK can increase adenosine concentrations at sites of tissue injury and inflammation, making AK inhibitors promising candidates for the treatment of pain and inflammatory conditions. nih.govacs.org Pyrrolo[2,3-d]pyrimidines and related 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines have been identified as potent, non-nucleoside inhibitors of adenosine kinase. nih.govacs.org

Modulation of Specific Biological Pathways and Receptors

The versatility of the this compound scaffold extends to its ability to interact with and modulate specific biological pathways and receptors, opening up further therapeutic possibilities.

Endothelin Receptor Antagonism (ET_A, ET_B)

The endothelin (ET) system, particularly the ET_A and ET_B receptors, plays a significant role in vasoconstriction and has been implicated in conditions like pulmonary arterial hypertension (PAH). researchgate.netacs.orgmdpi.comnih.gov Pyrimidine-based compounds have been developed as potent dual endothelin receptor antagonists. researchgate.netnih.gov

One notable example is a compound that emerged from a medicinal chemistry program aimed at identifying novel dual ET receptor antagonists. researchgate.netnih.gov This N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide derivative proved to be a potent inhibitor of the ET_A receptor with significant affinity for the ET_B receptor. researchgate.netnih.gov

G Protein-Coupled Receptor (GPR119) Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose homeostasis. frontiersin.orgnih.govbohrium.comnih.govmedchemexpress.comnih.gov Activation of GPR119 stimulates the release of insulin (B600854) and incretin (B1656795) hormones like GLP-1. nih.govmedchemexpress.comresearchgate.net

Several pyrimidine-based compounds have been developed as GPR119 agonists. researchgate.netnih.gov For instance, a series of fused pyrimidine derivatives, specifically tetrahydroquinazolines, showed significant GPR119 agonistic activities. nih.gov Another study focused on the optimization of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, leading to the identification of a potent and orally bioavailable GPR119 agonist that effectively lowered plasma glucose in animal models. researchgate.net

Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway Activation for Osteogenesis

Bone Morphogenetic Protein 2 (BMP2) is a key growth factor involved in bone formation and regeneration. nih.gov It exerts its effects through the canonical SMAD1, 5, and 8 signaling pathway. nih.gov Dysregulation of BMP signaling is associated with various skeletal and neurological pathologies. nih.govnih.gov

Research has shown that the BMP2-SMAD1 pathway is implicated in conditions like bone cancer pain. nih.gov While the direct activation of this pathway by this compound for osteogenesis is an area of ongoing investigation, the modulation of BMP signaling through small molecules represents a significant therapeutic strategy. nih.gov

Adenosine Receptor Antagonism

The 4-aminopyrimidine (B60600) core is a recognized pharmacophore for adenosine receptor antagonists. While direct studies on this compound are not extensively documented, research on structurally related 2,4,6-trisubstituted pyrimidines provides significant insights into their potential as adenosine receptor antagonists. acs.orgnih.govacs.org These compounds are designed to interact with adenosine receptors, which are G protein-coupled receptors (A₁, A₂A, A₂B, and A₃) involved in numerous physiological and pathological processes. nih.gov

The antagonism of these receptors, particularly the A₁ and A₂A subtypes, is a key area of investigation for treating neurological disorders like Parkinson's disease, as well as for applications in oncology. nih.gov The general hypothesis for the interaction of 4-aminopyrimidine derivatives with adenosine receptors involves the formation of a crucial double-hydrogen bond between the exocyclic amino group and an asparagine residue (Asn6.55) in the receptor's binding site. nih.gov The substituents on the pyrimidine ring at positions 2, 4, and 6 are critical for modulating the affinity and selectivity for the different adenosine receptor subtypes. acs.orgnih.gov For instance, N-[6-Amino-2-(heteroaryl)pyrimidin-4-yl]acetamides have been developed as A₂A receptor antagonists with improved drug-like properties. acs.orgnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-aryl-pyrimidin-4-amine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the aryl rings.

Impact of Substituent Position and Electronic Effects on Biological Activity

Structure-activity relationship (SAR) studies on related aminopyrimidine series have demonstrated the profound impact of substituent modifications on biological activity.

Substitution at Position 5: The introduction of a cyano group at the 5-position of the pyrimidine ring has been shown to increase the acidity of the exocyclic amino group. nih.gov This enhanced acidity can strengthen the hydrogen bonding interaction with the asparagine residue in the adenosine receptor binding pocket, thereby influencing potency. nih.gov

Substitution at the Exocyclic Amino Group: For 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles, the introduction of a methyl group at the exocyclic amino function was found to be a key determinant for A₁ adenosine receptor selectivity. nih.gov

Aryl Substituents: In a series of 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine derivatives, the nature of the substituent on the 6-aryl ring significantly influenced antimicrobial and anticancer activity. researchgate.net For example, a derivative with a 4-fluoro substitution on the 6-phenyl ring showed potent activity against various bacterial strains, while a 3-nitro substituted analog displayed the highest cytotoxicity against a Hep-2 cancer cell line. researchgate.net The presence of the 4-bromophenyl group at position 6, as in the title compound, would be expected to confer distinct electronic and steric properties that modulate biological activity.

Table 1: Effect of 6-Aryl Substitution on Antimicrobial Activity of 4-(2′,4′-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine Derivatives Data extracted from a study on related compounds to illustrate SAR principles.

| 6-Aryl Substituent | Relative Antimicrobial Potency |

|---|---|

| 4-Fluoro | High |

| 4-Chloro | Moderate |

| 4-Bromo | Moderate |

| 3-Nitro | Low (Antimicrobial), High (Cytotoxicity) |

Influence of Heterocyclic Modifications on Potency and Selectivity

Modifying the core heterocyclic structure is a common strategy to fine-tune the pharmacological profile of a compound series.

Core Scaffold Modification: The 4-aminopyrimidine scaffold itself has been used to generate selective antagonists for different adenosine receptor subtypes through varied substitution patterns. For example, specific decorations at positions 2, 5, and 6 of the pyrimidine ring have yielded selective A₂A receptor antagonists, while other modifications on the same core led to A₁ receptor antagonists. nih.gov

Replacement of Aromatic Rings: In a series of A₂A antagonists, replacing a typical aromatic heterocyclic substituent with an aliphatic amino group significantly improved aqueous solubility and reduced off-target liabilities, such as hERG channel inhibition. acs.orgnih.gov This highlights a strategy where replacing the 4-bromophenyl group with other moieties could optimize pharmacokinetic properties.

Fused Ring Systems: The development of 2-arylpyrazolo[4,3-d]pyrimidin-7-amino derivatives as A₃ adenosine receptor antagonists shows how fusing the pyrimidine ring with another heterocyclic ring (pyrazole) can shift selectivity towards other receptor subtypes. nih.gov In this series, the nature of acyl groups on the 7-amino function was critical for achieving high affinity and selectivity. nih.gov

Strategies for Lead Compound Optimization

Lead optimization is a critical process in drug discovery aimed at enhancing a compound's potency, selectivity, and pharmacokinetic profile. nih.gov For compounds like this compound, several optimization strategies can be envisioned based on studies of related molecules.

Scaffold Hopping: This strategy involves replacing the central pyrimidine core with other isosteric heterocycles to discover novel intellectual property and potentially improved properties. This was successfully used to develop potent PLK4 inhibitors from an aminopyrimidine starting point. nih.gov

Improving Physicochemical Properties: A key optimization strategy is the modification of substituents to enhance properties like solubility and metabolic stability. As seen in related A₂A antagonists, replacing a lipophilic aromatic ring with smaller aliphatic groups can lead to molecules with better in vivo efficacy. acs.orgnih.gov

Structure-Based Design: Utilizing molecular docking and computational models of the target protein allows for the rational design of modifications. nih.govnih.gov For example, docking studies on pyrimidine derivatives have helped rationalize binding modes and guide the synthesis of more potent inhibitors of kinases like PLK4. nih.gov This approach could be used to optimize the interactions of the this compound scaffold with its molecular target.

Identification of Molecular Targets and Detailed Mechanisms of Action (Pre-clinical)

While the specific molecular targets of this compound are not definitively established in the public domain, the aminopyrimidine scaffold is known to interact with several important classes of proteins, primarily adenosine receptors and protein kinases.

Adenosine Receptors: Based on extensive research, the most probable targets are the A₁ and A₂A adenosine receptors. acs.orgnih.gov The mechanism of action would involve competitive binding to the receptor, blocking the physiological effects of adenosine. In the central nervous system, antagonism of A₂A receptors can modulate dopaminergic signaling, which is a therapeutic strategy for Parkinson's disease. nih.gov

Protein Kinases: The aminopyrimidine moiety is a well-known "hinge-binding" motif found in numerous kinase inhibitors. nih.gov Preclinical studies on related compounds suggest potential kinase targets:

Polo-like Kinase 4 (PLK4): A series of novel aminopyrimidine derivatives were identified as highly potent inhibitors of PLK4, a master regulator of centriole duplication. nih.gov Inhibition of PLK4 leads to mitotic errors and cell death, making it an attractive target for cancer therapy.

Glycogen Synthase Kinase-3β (GSK-3β): 6-amino-4-(pyrimidin-4-yl)pyridones, which share structural similarities, were developed as potent and selective inhibitors of GSK-3β with CNS exposure, suggesting potential for treating neurological disorders. nih.gov

The preclinical mechanism of action for a compound like this compound would likely involve the inhibition of a specific kinase's catalytic activity by binding to its ATP-binding pocket, or by blocking an adenosine receptor, thus modulating downstream signaling pathways.

Future Research Directions and Applications of 6 4 Bromophenyl Pyrimidin 4 Amine Scaffolds

Development of Innovative Synthetic Methodologies for Enhanced Scalability and Sustainability

The future of synthesizing 6-(4-bromophenyl)pyrimidin-4-amine and its derivatives hinges on the adoption of greener and more scalable synthetic strategies. Traditional methods often rely on harsh reagents and multi-step processes, limiting their large-scale applicability and environmental sustainability. rasayanjournal.co.inbenthamdirect.com Future research will likely focus on the following areas:

Green Chemistry Approaches: The principles of green chemistry are becoming increasingly integral to pharmaceutical manufacturing. rasayanjournal.co.inbenthamdirect.com For pyrimidine (B1678525) synthesis, this includes the use of safer solvents, microwave-assisted synthesis, ultrasound-induced reactions, and solvent-free conditions to improve yields, reduce reaction times, and minimize waste. rasayanjournal.co.inresearchgate.netnih.gov Mechanochemical methods, such as ball milling, also present a promising solvent-free alternative for generating pyrimidine derivatives. nih.gov

Catalyst Innovation: The development of novel and reusable catalysts is crucial for sustainable synthesis. This includes exploring metal-free catalysts and designing more efficient palladium catalysts for cross-coupling reactions, which are essential for modifying the bromophenyl group. powertechjournal.com

One-Pot and Multicomponent Reactions: Designing synthetic routes that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of intermediate purification steps. rasayanjournal.co.in These strategies are not only more atom-economical but also more cost-effective for large-scale production.

Exploration of Novel Biological Targets and Therapeutic Areas for Pre-clinical Drug Discovery

While derivatives of the this compound scaffold have shown promise, particularly in oncology, there is vast untapped potential in exploring new biological targets and therapeutic areas.

Kinase Inhibitors: The pyrimidine core is a well-established scaffold for kinase inhibitors, and many approved cancer drugs are based on this heterocycle. nih.gov Future research will likely focus on designing derivatives that target novel or dual kinases to overcome drug resistance. nih.gov For instance, derivatives of 4-aminopyrimidine (B60600) have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is often overexpressed in cancer. nih.gov Similarly, 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.orgnih.gov

Beyond Oncology: The therapeutic potential of this scaffold extends beyond cancer. Research into its efficacy against infectious diseases, neurodegenerative disorders, and inflammatory conditions is a promising avenue. For example, pyrimidine derivatives have been investigated as antibacterial agents targeting DNA gyrase and for their potential in treating tuberculosis. researchgate.netpreprints.org

Targeting ABC Transporters: The pyrimidine scaffold has been identified as a promising framework for developing inhibitors of ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance (MDR) in cancer cells. nih.gov

Below is a table of exemplary biological targets for pyrimidine-based compounds:

| Biological Target | Therapeutic Area | Relevant Compound Class |

| Polo-like kinase 4 (PLK4) | Cancer | Pyrimidin-2-amine derivatives |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | 4-[(3-Bromophenyl)amino]quinazolines |

| Adenosine (B11128) Kinase (AK) | Various | 4-Amino-5,7-disubstituted pyridopyrimidines |

| DNA Gyrase B | Infectious Diseases | Pyrimidin-2-amine derivatives |

| ABC Transporters (e.g., ABCB1, ABCG2) | Cancer (Multidrug Resistance) | Pyrimidine-based inhibitors |

Advanced Integration of Computational Modeling in Rational Design and Virtual Screening

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and virtual screening of vast compound libraries to identify promising candidates.

Molecular Docking and Virtual Screening: Molecular docking studies are instrumental in predicting the binding affinities and modes of interaction between this compound derivatives and their biological targets. researchgate.netamazonaws.com Hierarchical virtual screening protocols can efficiently sift through large molecular databases to identify novel inhibitors. nih.gov For instance, virtual screening has been used to identify potential inhibitors of the corticotropin-releasing factor receptor 1 (CRF-R1) from a series of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines. irphouse.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can provide valuable insights into the structural requirements for biological activity, guiding the design of more potent and selective inhibitors.

ADME/Tox Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, reducing the likelihood of late-stage failures. amazonaws.com

Role in the Development of Advanced Materials and Functional Molecules

The unique electronic properties of the this compound scaffold make it an attractive building block for the development of advanced materials.

Organic Electronics: Pyrimidine-containing compounds with extended conjugation have potential applications in organic light-emitting diodes (OLEDs), molecular wires, and other electronic devices. rasayanjournal.co.in The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, enabling the fine-tuning of electronic and optical properties.

Functional Polymers: The pyrimidine moiety can be incorporated into polymer backbones to create materials with specific functionalities, such as sensing capabilities or catalytic activity.

Bone Scaffolds: While not directly related to the this compound scaffold itself, the broader field of biomaterials is exploring various organic molecules for the additive manufacturing of bone scaffolds, an area where functionalized heterocycles could potentially play a role in the future. researchgate.net

Synergistic Approaches with Combinatorial Chemistry and High-Throughput Screening Platforms

The combination of combinatorial chemistry and high-throughput screening (HTS) offers a powerful engine for the discovery of new bioactive compounds based on the this compound scaffold. nih.gov

DNA-Encoded Libraries (DELs): DEL technology allows for the rapid generation and screening of massive libraries containing billions of molecules. nih.govacs.org The pyrimidine core is an ideal scaffold for creating diverse DELs due to its modular nature. nih.gov

Fragment-Based Drug Discovery (FBDD): The this compound can serve as a starting fragment in FBDD campaigns. acs.org Hits identified from fragment screening can then be elaborated using the synthetic methodologies mentioned above to develop potent lead compounds.

Focused Compound Libraries: The development of focused libraries of this compound derivatives, designed based on computational predictions or known biological activities, can significantly increase the hit rate in HTS campaigns. thermofisher.com Various commercial and academic entities maintain extensive compound libraries for HTS. stanford.edu

Q & A

Basic: What are the standard protocols for synthesizing 6-(4-Bromophenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions using bromo-substituted precursors. For example, analogous compounds like 6-(4-fluorophenyl)pyrimidin-4-amine are synthesized via condensation of 2-bromo-4'-fluoroacetophenone with reagents such as guanidine nitrate under reflux in ethanol or methanol . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves purity.

- Catalysts : Potassium carbonate or palladium catalysts accelerate coupling reactions.

- Temperature control : Reflux conditions (70–100°C) balance yield and side-product minimization.

Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.3 ppm) and amine signals (δ ~5.3 ppm) confirm substituent positions. For example, 4-(4-bromophenyl)pyrimidin-2-amine shows distinct NH₂ peaks at δ 5.29 ppm .

- IR : Stretching vibrations for NH₂ (~3398 cm⁻¹) and C-Br (~687 cm⁻¹) validate functional groups .

- Crystallography : SHELX software refines X-ray diffraction data, resolving bond lengths and angles. For instance, SHELXL handles high-resolution or twinned data, critical for validating molecular geometry .

Basic: What in vitro assays are suitable for preliminary evaluation of the compound's biological activity?

Answer:

- Cytotoxicity : Sulforhodamine B (SRB) assay quantifies cellular protein content, providing a colorimetric endpoint for drug-induced cytotoxicity .

- Kinase inhibition : Fluorescence polarization assays measure binding affinity to protein kinases, leveraging the compound's pyrimidine core for ATP-competitive inhibition .

- Dose-response studies : IC₅₀ values derived from dose curves identify potency thresholds .

Advanced: How can alternative synthetic routes improve yield and purity for large-scale research applications?

Answer:

- Multi-step strategies : Introduce protective groups (e.g., Boc) to stabilize intermediates, as seen in piperidine-substituted analogs .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and enhances yield by 15–20% .

- Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising efficiency .

Advanced: What strategies elucidate the structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Substituent variation : Compare bromophenyl analogs with fluorophenyl or morpholinophenyl derivatives to assess electronic effects on kinase inhibition .

- Molecular docking : Simulations (e.g., AutoDock Vina) map interactions with kinase active sites, identifying critical hydrogen bonds (e.g., NH₂ with Glu91 in EGFR) .

- Bioisosteric replacement : Swap bromine for trifluoromethyl groups to enhance lipophilicity and blood-brain barrier penetration .

Advanced: How is SHELX software utilized in crystallographic refinement, and what challenges arise?

Answer:

- Refinement workflow : SHELXL refines atomic coordinates against high-resolution data, resolving disorders (e.g., bromine positional ambiguity) via least-squares minimization .

- Challenges :

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

Answer:

- Assay variability : Standardize protocols (e.g., SRB incubation time, cell line selection) to minimize inter-lab differences .

- Purity validation : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .

- Structural analogs : Compare activity of 6-(4-bromophenyl) derivatives with chloro- or nitrophenyl variants to isolate electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.